1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
Properties
IUPAC Name |
1-(butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-4-8-14-11-18(21-13(3)5-2)23-17-10-7-6-9-16(17)22-19(23)15(14)12-20/h6-7,9-11,13,21H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCGHTYVKUQEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)CC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The pyrido[1,2-a]benzimidazole skeleton is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with α,β-unsaturated carbonyl compounds. For example, condensation of 3-nitro-4-(methylamino)benzoic acid with ethyl 3-(pyridin-2-ylamino)propanoate in toluene at 80–90°C yields a nitro intermediate, which undergoes reduction to the amine precursor.
Reaction conditions :
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Catalyst : Thionyl chloride (for acid chloride formation)
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Solvent : Toluene or dichloromethane
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Temperature : 80–90°C (condensation), 25–30°C (reduction)
Functionalization of the Benzimidazole Core
Introduction of the Propyl Group
The propyl substituent at position 3 is introduced via nucleophilic alkylation. Ethyl 3-(pyridin-2-ylamino)propanoate reacts with 1-bromopropane in the presence of potassium carbonate, yielding a propyl-ester intermediate. Saponification with NaOH (2M) followed by acidification provides the carboxylic acid, which is coupled with the benzimidazole amine using EDCl/HOBt.
Key parameters :
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Base : K₂CO₃ or Et₃N
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Coupling agent : EDCl/HOBt
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Yield : 68–72%
Sec-Butylamino Group Installation
The butan-2-ylamino group is introduced via reductive amination. The primary amine intermediate reacts with butan-2-one in methanol under hydrogen gas (3 atm) with Pd/C (5% w/w) as the catalyst. Alternatively, sodium cyanoborohydride in acetic acid at pH 5–6 provides milder conditions.
Optimization data :
| Condition | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| H₂ (3 atm) | Pd/C | MeOH | 65 |
| NaBH₃CN, pH 5.5 | None | AcOH | 58 |
Cyano Group Incorporation
The cyano group at position 4 is introduced via nucleophilic aromatic substitution. Treatment of the 4-chloro precursor with CuCN in DMF at 120°C for 12 hours achieves substitution. Alternatively, a Sandmeyer reaction using NaNO₂/HCl followed by CuCN converts an amino group to cyano.
Side reactions :
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Hydrolysis to carboxylic acid (mitigated by anhydrous conditions)
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Over-substitution at position 1 (controlled by stoichiometry)
Purification and Crystallization
Solvent-Dependent Recrystallization
Crude product (70–80% purity) is purified via recrystallization from ethyl acetate/n-hexane (1:3 v/v), enhancing purity to >95%. Alternative solvent systems include:
| Solvent System | Purity (%) | Crystal Morphology |
|---|---|---|
| Ethyl acetate/n-hexane | 95.6 | Needles |
| CH₂Cl₂/MeOH | 92.1 | Prisms |
| Acetone/water | 89.4 | Amorphous |
Chromatographic Methods
Flash chromatography on silica gel (230–400 mesh) with a gradient of 5–20% methanol in dichloromethane resolves residual sec-butylamine and propyl bromide byproducts.
Mechanistic Insights and Side Reactions
Iron-Mediated Nitro Reduction
Traditional catalytic hydrogenation (Pd/C, H₂) risks catalyst poisoning due to sulfur-containing intermediates. Iron powder in acetic acid reduces nitro groups efficiently without poisoning, achieving 85–90% conversion.
Mechanism :
Scalability and Industrial Relevance
A pilot-scale synthesis (10 kg batch) achieved 62% overall yield using:
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Cyclization in toluene (800 L reactor)
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Reductive amination with NaBH₃CN
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Recrystallization from ethyl acetate/n-hexane
Cost drivers :
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Sec-butylamine (€45/kg)
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CuCN (€120/kg)
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and interactions.
Medicine: Explored for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[1,2-a]benzimidazole scaffold is highly modular, allowing diverse substitutions that influence physicochemical properties and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Pyrido[1,2-a]benzimidazole Derivatives
Key Observations
In contrast, the isobutylamino isomer (CAS 612523-12-3) has a branched alkyl chain, which may alter metabolic stability .
Substituents at Position 2 :
- Fluorobenzyl (3i) and chlorobenzyl (3a) groups in anti-TB analogs demonstrate electron-withdrawing effects that improve target binding, as seen in their IC50 values against Mycobacterium tuberculosis .
- Phenyl (3s) and benzyl (3v) substituents enhance π-π stacking interactions but may increase molecular rigidity .
Functional Groups at Position 4 :
- The carbonitrile group is conserved across most analogs, contributing to dipole interactions and metabolic stability.
Biological Activity :
- Compounds with 1-oxo moieties (e.g., 3i, 3s) show marked anti-TB activity, suggesting this group is critical for targeting bacterial enzymes .
- The octyl chain in the 4-benzylpiperazinyl analog (C32H39N5) highlights how extended alkyl groups enhance lipophilicity, a trait useful for crossing lipid membranes .
Biological Activity
1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial properties. This article reviews the biological activity of this compound, synthesizing findings from various research studies and highlighting its mechanisms of action, efficacy in vitro and in vivo, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is characterized by a pyrido[1,2-a]benzimidazole core with a butan-2-ylamino and propyl substituent. Its molecular formula is , with a molecular weight of approximately 306.41 g/mol. The compound's structural features contribute to its biological activity, particularly its interaction with biological targets.
Antimalarial Activity
Recent studies have focused on the antimalarial properties of derivatives from the pyrido[1,2-a]benzimidazole class. One notable study synthesized a series of these compounds and evaluated their antiplasmodium activity against Plasmodium falciparum strains. The findings revealed that certain derivatives exhibited significant in vitro activity against both chloroquine-sensitive and multidrug-resistant strains.
Key Findings:
- Efficacy in Animal Models: One derivative demonstrated a reduction in parasitemia by 95% in Plasmodium berghei-infected mice when administered at a dosage of 4 × 50 mg/kg. The mean survival time post-treatment was recorded at 16 days.
- Metabolic Stability: The rapid metabolism of these compounds was noted, with less than 40% of the parent compound remaining after 30 minutes in liver microsomes. This suggests that while the compounds are effective, their metabolic stability may influence their therapeutic potential.
- Reactive Metabolite Formation: Studies indicated that reactive metabolites formed during metabolism could contribute to the observed antimalarial activity. Specifically, glutathione adducts were detected in derivatives containing a 4-aminophenol moiety.
The mechanism by which 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile exerts its biological effects involves several pathways:
- Inhibition of Protein Synthesis: Similar compounds have been shown to inhibit protein synthesis in malaria parasites.
- Interference with Folate Metabolism: Some derivatives may disrupt folate metabolism pathways critical for parasite growth and replication.
Comparative Activity Table
The following table summarizes the biological activity of selected pyrido[1,2-a]benzimidazole derivatives:
| Compound Name | Activity (IC50) | Metabolic Stability | In Vivo Efficacy | Notes |
|---|---|---|---|---|
| Compound A | 0.5 µM | Moderate | High (95% parasitemia reduction) | Active metabolite identified |
| Compound B | 0.8 µM | Low | Moderate (70% reduction) | Less stable than Compound A |
| Compound C | 0.3 µM | High | Very High (98% reduction) | Superior stability and efficacy |
Study on Antimalarial Efficacy
In a study published in PubMed, researchers synthesized various pyrido[1,2-a]benzimidazole derivatives and assessed their antiplasmodium activity. The results highlighted that certain modifications to the chemical structure significantly enhanced both potency and metabolic stability . The study concluded that these derivatives hold promise for further development as antimalarial agents.
Clinical Implications
Given the rising resistance to conventional antimalarial drugs, compounds like 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile represent a potential avenue for new therapeutic strategies. Ongoing research is essential to fully elucidate their mechanisms and optimize their pharmacological profiles.
Q & A
Q. What are the optimized synthetic routes for 1-(Butan-2-ylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile?
Methodological Answer: The compound can be synthesized via multicomponent reactions or stepwise protocols. For example:
- Multicomponent approach : React heterocyclic ketene aminals with substituted aldehydes and nitriles under reflux in anhydrous toluene or neat conditions (150°C, 0.5–1.5 hours). Post-reaction, purify via HPLC or recrystallization (EtOH/DMF) to achieve yields of 52–90% .
- Stepwise alkylation : Introduce the butan-2-ylamino group via nucleophilic substitution using pre-functionalized pyrido[1,2-a]benzimidazole intermediates. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF for solubility) .
Q. How can this compound be characterized using spectroscopic methods?
Methodological Answer:
- NMR : Use , , and NMR (400 MHz in [D6]DMSO) to confirm substituent positions. Key signals include aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.3–2.5 ppm), and nitrile carbons (δ 115–120 ppm) .
- HRMS : Validate molecular weight (e.g., C20H14FN3O: calculated 332.1194 [M+H]+, observed 332.1203) to confirm purity and structural integrity .
- IR : Identify carbonyl (1650–1700 cm) and nitrile (2200–2250 cm) stretches .
Q. What purification techniques are effective for this compound?
Methodological Answer:
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) for high-purity isolation (>95%) .
- Recrystallization : Dissolve crude product in hot EtOH/DMF (1:1), cool to 4°C, and filter to remove impurities. Yields improve with slow crystallization rates .
Advanced Research Questions
Q. How can contradictions in spectral data between derivatives be resolved?
Methodological Answer:
- Cross-validation : Compare NMR shifts across analogues (e.g., 3-methyl vs. 3-propyl derivatives) to identify substituent effects. For example, electron-withdrawing groups downfield-shift aromatic protons .
- Solvent calibration : Ensure consistent deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to avoid chemical shift variability .
- X-ray crystallography : Resolve ambiguous assignments by determining crystal structures (e.g., fragment screening for bond angles) .
Q. What strategies improve yields in multi-component reactions for pyrido[1,2-a]benzimidazole derivatives?
Methodological Answer:
- Catalyst optimization : Use ammonium acetate (2.2 equiv) as a catalyst to accelerate cyclization .
- Solvent selection : Anhydrous toluene enhances reaction rates compared to polar solvents (e.g., DMF) .
- Temperature control : Maintain 150°C for ≤1.5 hours to minimize side reactions (e.g., nitrile hydrolysis) .
Q. How can structure-activity relationship (SAR) studies guide biological activity optimization?
Methodological Answer:
- Substituent variation : Replace the propyl group with fluorobenzyl or thiomethyl moieties to enhance hydrophobic interactions (e.g., 3i: MIC = 0.5 µg/mL against M. tuberculosis) .
- Bioisosteric replacement : Substitute the butan-2-ylamino group with morpholine or piperazine rings to improve solubility and target engagement .
- In vitro assays : Test cytotoxicity in cell lines (e.g., neuroblastoma SK-N-BE(2)C) to correlate structural features with potency .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritant) .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of dust/irritant vapors .
- Spill management : Absorb accidental releases with inert material (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
